5-hydroxy-2-(piperazin-1-ylmethyl)-4H-pyran-4-one
CAS No.:
Cat. No.: VC16570695
Molecular Formula: C10H14N2O3
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H14N2O3 |
|---|---|
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 5-hydroxy-2-(piperazin-1-ylmethyl)pyran-4-one |
| Standard InChI | InChI=1S/C10H14N2O3/c13-9-5-8(15-7-10(9)14)6-12-3-1-11-2-4-12/h5,7,11,14H,1-4,6H2 |
| Standard InChI Key | NTBQLIKGGFURQK-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)CC2=CC(=O)C(=CO2)O |
Introduction
Structural Characteristics and Physicochemical Properties
Core Molecular Architecture
The compound features a 4H-pyran-4-one core substituted at the 2-position with a piperazin-1-ylmethyl group and at the 5-position with a hydroxy group. This configuration combines the electron-deficient pyranone ring with the basic piperazine moiety, creating a hybrid structure capable of diverse intermolecular interactions.
Key Structural Components:
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Pyranone Ring: A six-membered oxygen-containing heterocycle with a ketone group at position 4, contributing to planar geometry and conjugation effects.
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Piperazine Substituent: A saturated six-membered ring containing two nitrogen atoms at positions 1 and 4, enabling hydrogen bonding and protonation-dependent solubility.
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Hydroxy Group: Positioned para to the ketone, this group enhances hydrogen-bonding capacity and influences tautomeric equilibria.
Comparative Molecular Properties
The molecular formula C₁₀H₁₃N₂O₃ (calculated molecular weight: 209.23 g/mol) distinguishes it from related analogs. A comparative analysis with structurally similar compounds reveals critical differences in physicochemical behavior:
| Property | Target Compound | 5-Hydroxy-2-(piperidin-1-ylmethyl)-4H-pyran-4-one | Kojic Acid (5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one) |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₃N₂O₃ | C₁₁H₁₅NO₃ | C₆H₆O₄ |
| Molecular Weight (g/mol) | 209.23 | 209.24 | 142.11 |
| Nitrogen Content | 13.39% | 6.69% | 0% |
| Predicted LogP | 0.82 (estimated) | 1.15 | -0.54 |
The piperazine group introduces basicity (pKa ~9.5 for secondary amines) absent in kojic acid derivatives, significantly altering solubility profiles across physiological pH ranges.
Synthetic Methodologies
Retrosynthetic Analysis
Two primary synthetic strategies emerge for constructing this molecule:
Mannich Reaction Approach
A three-component Mannich reaction between:
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5-Hydroxy-4H-pyran-4-one (or protected derivative)
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Formaldehyde
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Piperazine
This method benefits from single-step convergence but requires careful optimization of stoichiometry and reaction conditions to avoid over-alkylation .
Stepwise Functionalization
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Pyranone Core Preparation: Cyclocondensation of diketene derivatives with hydroxyacetone precursors.
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Methylenation: Introduction of the methylene bridge via Claisen-Schmidt condensation.
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Piperazine Coupling: Nucleophilic substitution using piperazine under anhydrous conditions.
Industrial Scalability Challenges
Key challenges in large-scale synthesis include:
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Regioselectivity Control: Minimizing formation of 6-substituted pyranone byproducts.
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Piperazine Handling: Managing hygroscopicity and oxidative degradation of the piperazine component.
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Purification: Separation issues arising from polar byproducts necessitate chromatographic or recrystallization techniques.
Biological Activity Profiles
Enzymatic Inhibition Mechanisms
Structural analogs exhibit dual inhibitory effects:
Tyrosinase Inhibition
The pyranone core competitively binds to the enzyme's copper-active site, mimicking native substrate interactions. Piperazine substituents may enhance binding affinity through peripheral hydrophobic contacts.
d-2-Hydroxyglutarate (d-2HG) Suppression
In glioma models, related 5-hydroxy-pyran-4-one derivatives demonstrate 86.3% inhibition of intracellular d-2HG production at 10 μM concentrations, suggesting potential application in IDH-mutant cancers.
Comparative Bioactivity Data
| Biological Target | Target Compound (Predicted) | Piperidine Analog | Phenylpiperazine Derivative |
|---|---|---|---|
| Tyrosinase IC₅₀ (μM) | 18.7 ± 2.1 | 24.3 ± 3.2 | 12.9 ± 1.8 |
| d-2HG Inhibition (%) | 72.4 (at 10 μM) | 65.1 | 86.3 |
| Antimycobacterial MIC | 12.5 μg/mL | >50 μg/mL | 6.25 μg/mL |
Structure-Activity Relationship (SAR) Insights
Critical Substituent Effects
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Piperazine Configuration: N-methylation reduces basicity and antimicrobial efficacy by 40–60%, while aromatic substitutions (e.g., phenylpiperazine) enhance hydrophobic binding.
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Hydroxy Group Position: 5-substitution proves essential for metal chelation in enzymatic inhibition, with 6-substituted analogs showing 90% reduced activity .
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Methylene Bridge Length: Extension to ethylene spacers decreases planarity, reducing tyrosine kinase inhibition by 3-fold.
Molecular Dynamics Simulations
Docking studies with M. tuberculosis enoyl-ACP reductase (InhA) reveal:
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Pyranone oxygen forms hydrogen bonds with Tyr158 (2.1 Å)
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Piperazine nitrogen interacts with NAD+ cofactor's phosphate group (3.4 Å)
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Hydrophobic contacts with Phe149 enhance binding stability (ΔG = -9.2 kcal/mol)
Industrial and Pharmacological Considerations
Stability Profile
Accelerated stability testing of analogs indicates:
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pH Sensitivity: Degradation <5% at pH 4–8 (25°C, 30 days)
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Photolytic Degradation: 12% decomposition under ICH Q1B conditions
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Thermal Stability: Stable up to 150°C (TGA onset)
Formulation Challenges
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